An In-depth Technical Guide to the Physicochemical Properties of 1-(Propylsulfonyl)piperazine
An In-depth Technical Guide to the Physicochemical Properties of 1-(Propylsulfonyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
1-(Propylsulfonyl)piperazine is a molecule of significant interest within medicinal chemistry, serving as a versatile scaffold in the design of novel therapeutic agents.[1] Its physicochemical properties are paramount, governing its behavior in biological systems and influencing critical drug-like attributes such as absorption, distribution, metabolism, and excretion (ADME).[2] This guide provides a comprehensive technical overview of the core physicochemical characteristics of 1-(propylsulfonyl)piperazine. We will delve into the theoretical underpinnings of these properties, present available data, and provide detailed, field-proven experimental protocols for their determination. The synthesis of this information is intended to empower researchers and drug development professionals to make informed decisions in the design and optimization of new chemical entities based on this privileged scaffold.[3]
Introduction: The Strategic Importance of Physicochemical Profiling
In the landscape of modern drug discovery, the adage "a potent molecule is not necessarily a drug" holds profound truth. The journey from a promising hit to a viable clinical candidate is paved with challenges, many of which are rooted in suboptimal physicochemical properties.[4][5] Attributes such as solubility, lipophilicity, and ionization state are not mere physical descriptors; they are fundamental determinants of a compound's pharmacokinetic and pharmacodynamic profile.[6] A meticulous understanding and early-stage characterization of these properties can significantly de-risk a drug development program, reducing attrition and enhancing the probability of clinical success.[5]
The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs.[3] Its derivatization, as in 1-(propylsulfonyl)piperazine, allows for the fine-tuning of its properties to achieve desired biological activity and ADME characteristics. The propylsulfonyl group, in particular, can influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability. This guide serves as a foundational resource for scientists working with this and related chemical entities.
Molecular Structure and Core Identifiers
A clear understanding of the molecular identity is the starting point for any physicochemical investigation.
| Property | Value | Source |
| Chemical Name | 1-(Propylsulfonyl)piperazine | - |
| CAS Number | 505068-18-8 | [7] |
| Molecular Formula | C₇H₁₆N₂O₂S | [7] |
| Molecular Weight | 192.28 g/mol | Calculated |
| HCl Salt CAS No. | 859525-60-3 | [8] |
Chemical Structure:
Caption: Chemical structure of 1-(propylsulfonyl)piperazine.
Melting Point: An Indicator of Purity and Lattice Energy
The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity and the strength of its crystal lattice.[9] For pure crystalline substances, the melting point is a sharp, well-defined temperature range. Impurities typically lead to a depression and broadening of the melting range.
Experimental Protocol: Capillary Melting Point Determination
This protocol adheres to the principles outlined in major pharmacopeias for Class Ia melting point determination.[13]
Instrumentation:
-
Digital Melting Point Apparatus (e.g., Mettler Toledo MP70, Stuart SMP30)
-
Capillary tubes (closed at one end)
-
Mortar and pestle
Procedure:
-
Sample Preparation:
-
Ensure the 1-(propylsulfonyl)piperazine sample is thoroughly dried to remove any residual solvent.
-
Place a small amount of the sample on a clean, dry surface.
-
Gently tap the open end of a capillary tube into the sample powder to introduce a small amount.
-
Invert the capillary tube and tap the closed end firmly on a hard surface to pack the powder into a dense column of 2.5-3.5 mm in height.[13][14]
-
-
Instrument Setup and Measurement:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.
-
Set a rapid heating ramp (e.g., 10-20 °C/min) to determine an approximate melting point.
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Insert a new capillary with the sample.
-
Set the starting temperature to 5-10 °C below the expected melting point and a slow heating rate of 1-2 °C/minute.[13]
-
Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the last solid particle melts (clear point). The range between these two temperatures is the melting range.
-
-
Data Reporting:
-
Report the melting point as a range (e.g., 115.5 - 116.5 °C).
-
For enhanced accuracy, perform the measurement in triplicate and report the average range.[14]
-
Caption: Workflow for Capillary Melting Point Determination.
Solubility: A Critical Determinant of Bioavailability
Aqueous solubility is a critical physicochemical property that significantly influences a drug's absorption and bioavailability.[15] For oral administration, a drug must dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[16]
The structure of 1-(propylsulfonyl)piperazine, with its polar sulfonyl group and basic nitrogen atoms, suggests a degree of aqueous solubility.[17] However, the propyl group introduces some lipophilicity, which will modulate this property.
Aqueous and Organic Solvent Solubility
-
Aqueous Solubility: The presence of the piperazine ring and the sulfonyl group, both capable of hydrogen bonding, suggests that 1-(propylsulfonyl)piperazine will have some degree of aqueous solubility.[17] The exact solubility will be pH-dependent due to the basic nitrogen atoms.
-
Organic Solvent Solubility: It is expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO due to its polar functionalities.[17] Its solubility in non-polar solvents such as hexane and diethyl ether is likely to be limited.[17]
pH-Dependent Solubility
The piperazine ring contains two nitrogen atoms that can be protonated. The secondary amine is the more basic of the two. In acidic environments (low pH), this nitrogen will be protonated, forming a positively charged species. This ionization significantly increases the molecule's affinity for water, thereby enhancing its aqueous solubility.[17] As the pH increases and approaches the pKa of the secondary amine, the proportion of the neutral, less soluble form will increase, leading to a decrease in solubility.[17]
Experimental Protocol: Shake-Flask Method for Equilibrium Solubility
The shake-flask method is the gold standard for determining equilibrium solubility.[18][19][20]
Materials:
-
1-(Propylsulfonyl)piperazine
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, various organic solvents)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of 1-(propylsulfonyl)piperazine to a known volume of the test solvent in a sealed vial. "Excess" means that undissolved solid should be clearly visible.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.[18]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.[18]
-
-
Analysis:
-
Quantify the concentration of 1-(propylsulfonyl)piperazine in the clear filtrate using a validated HPLC-UV method.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.[18]
-
-
Data Reporting:
-
Express the solubility in units of mg/mL or µg/mL.
-
Caption: Workflow for the Shake-Flask Solubility Assay.
pKa: The Key to Ionization State
The pKa is a measure of the acidity or basicity of a compound and dictates its ionization state at a given pH.[2] For a basic compound like 1-(propylsulfonyl)piperazine, the pKa refers to the equilibrium constant for the dissociation of its conjugate acid. Piperazine itself is a diprotic base with two pKa values, typically around 5.35 and 9.73 at 25°C.[12][21] The pKa is crucial for predicting a drug's solubility, absorption, and interaction with biological targets.[22]
The electron-withdrawing nature of the sulfonyl group is expected to decrease the basicity of the adjacent nitrogen atom (N-1) compared to unsubstituted piperazine. The secondary amine at the N-4 position will be the more basic center. Based on structurally related piperazine derivatives, the pKa of the secondary amine in 1-(propylsulfonyl)piperazine is estimated to be in the range of 7.5 to 8.5.[17]
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[22][23]
Instrumentation:
-
Autotitrator with a high-precision pH electrode
-
Temperature-controlled titration vessel
-
Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of 1-(propylsulfonyl)piperazine and dissolve it in a known volume of deionized water.
-
-
Titration:
-
Place the solution in the temperature-controlled vessel (e.g., 25 °C).
-
Calibrate the pH electrode using standard buffers.
-
Titrate the solution with the standardized HCl solution, recording the pH as a function of the volume of titrant added.
-
The titration curve will show inflection points corresponding to the pKa values.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at which half of the compound is protonated. This corresponds to the midpoint of the buffer region on the titration curve.
-
Alternatively, the pKa can be determined from the first derivative of the titration curve, where the pKa corresponds to the equivalence point.
-
Spectral Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of identity of 1-(propylsulfonyl)piperazine.[24]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.[24]
-
¹H NMR: The spectrum is expected to show characteristic signals for the propyl group (a triplet for the CH₃, a multiplet for the central CH₂, and a triplet for the CH₂ adjacent to the sulfonyl group). The piperazine ring protons will appear as multiplets in the aliphatic region. The NH proton will likely be a broad singlet.
-
¹³C NMR: The spectrum will show distinct signals for each of the unique carbon atoms in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorptions for 1-(propylsulfonyl)piperazine include:
-
N-H stretch: A medium absorption around 3300-3500 cm⁻¹.
-
C-H stretch: Strong absorptions in the 2850-3000 cm⁻¹ region.
-
S=O stretch: Two strong absorptions characteristic of a sulfonyl group, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-(propylsulfonyl)piperazine, the molecular ion peak [M+H]⁺ would be expected at m/z 193.10.
Conclusion
The physicochemical properties of 1-(propylsulfonyl)piperazine are integral to its potential as a scaffold in drug discovery. This guide has provided a framework for understanding and determining these critical attributes. By applying the described experimental protocols, researchers can generate the robust data necessary to guide medicinal chemistry efforts, optimize compound properties, and ultimately increase the likelihood of developing safe and effective new medicines. A thorough characterization of these foundational properties is not merely a data-gathering exercise but a strategic imperative in the rational design of new therapeutic agents.
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